molecular formula C26H25ClN2O4 B11207385 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-5-(2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11207385
M. Wt: 464.9 g/mol
InChI Key: KQXHUNCRHXKQPF-UHFFFAOYSA-N
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Description

9-Chloro-5-(2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro group, dimethoxyphenyl, and ethoxyphenyl groups attached to a dihydropyrazolo[1,5-c][1,3]benzoxazine core.

Preparation Methods

The synthesis of 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves multiple steps, including the formation of the benzoxazine ring and the introduction of the chloro, dimethoxyphenyl, and ethoxyphenyl groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may include optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.

Scientific Research Applications

9-Chloro-5-(2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chloro, dimethoxyphenyl, and ethoxyphenyl groups contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique structural features and potential applications. Similar compounds include:

  • 9-Chloro-5-(2,5-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 9-Chloro-5-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

These compounds share structural similarities but differ in their functional groups, which can influence their chemical properties and applications.

Properties

Molecular Formula

C26H25ClN2O4

Molecular Weight

464.9 g/mol

IUPAC Name

9-chloro-5-(2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H25ClN2O4/c1-4-32-18-8-5-16(6-9-18)22-15-23-20-13-17(27)7-11-25(20)33-26(29(23)28-22)21-14-19(30-2)10-12-24(21)31-3/h5-14,23,26H,4,15H2,1-3H3

InChI Key

KQXHUNCRHXKQPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=C(C=CC(=C5)OC)OC

Origin of Product

United States

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